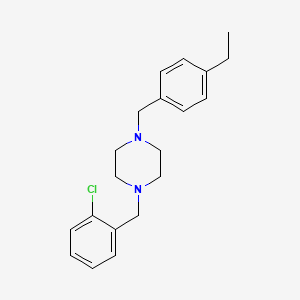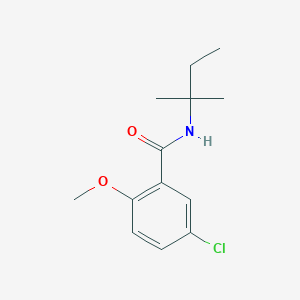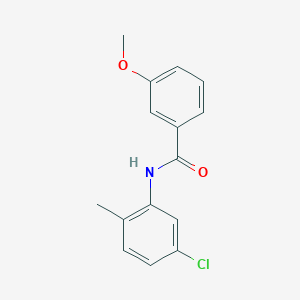
4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDK9 inhibitor and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide involves the inhibition of CDK9, which is a protein involved in the regulation of gene expression. CDK9 inhibitors such as this compound block the activity of CDK9, leading to the inhibition of transcription of genes that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CDK9 inhibitors such as this compound have been found to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide in lab experiments is its potency as a CDK9 inhibitor. This compound has been found to be highly effective in blocking the activity of CDK9 and inhibiting the growth of cancer cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide. One potential direction is the development of more potent and selective CDK9 inhibitors for use in cancer therapy. Additionally, further studies are needed to investigate the potential applications of CDK9 inhibitors in other diseases such as HIV and heart disease. Finally, more research is needed to fully understand the mechanism of action of CDK9 inhibitors such as this compound and their potential for use in combination with other cancer therapies.
Synthesemethoden
The synthesis of 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl acetoacetate, followed by the reduction of the nitro group to an amino group. The final step involves the reaction of the amino group with 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid to yield the desired product.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to be a potent inhibitor of CDK9, a protein that plays a crucial role in the regulation of gene expression. CDK9 is a promising target for cancer therapy, and CDK9 inhibitors such as this compound have shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
4-chloro-3-(2,5-dioxopyrrol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-2-1-6(11(13)17)5-8(7)14-9(15)3-4-10(14)16/h1-5H,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMCOZJMQSAKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)N2C(=O)C=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5804161.png)




![methyl [(3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5804195.png)
![5-hydroxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5804203.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5804241.png)

![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)